N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide
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Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide” is a complex organic compound that contains an adamantyl group. Adamantylated amides have been synthesized from 1-adamantyl nitrate . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of adamantane derivatives often involves reactions carried out in sulfuric acid media . The synthesis of unsaturated adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The adamantane core is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantanes undergo a variety of chemical reactions. For example, adamantanes can be adamantylated by fusing the starting reagents, heating them in a medium of trifluoroacetic acid, heating in an excess starting amide, in the presence of manganese catalysts, and under the action of aluminum triflate under microwave irradiation .Physical And Chemical Properties Analysis
Adamantanes are known for their unique physical and chemical properties. They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .Scientific Research Applications
- AB00667780-01 has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth and apoptosis induction. By targeting specific pathways or receptors, this compound could potentially be developed into a novel chemotherapeutic agent .
- Studies have explored the anti-inflammatory effects of adamantane-based compounds, including AB00667780-01 . These investigations often involve evaluating the compound’s impact on inflammatory markers, such as protein denaturation assays . Understanding its anti-inflammatory mechanisms could lead to therapeutic applications.
- The adamantane moiety is widely applied in designing drug delivery systems. Incorporating adamantane derivatives into liposomes, cyclodextrins, or dendrimers enhances drug stability, solubility, and targeted delivery . AB00667780-01 could contribute to innovative drug carriers.
- Surface recognition is crucial in various applications, from biosensors to materials science. Researchers have explored adamantane-functionalized surfaces for specific binding interactions. Incorporating AB00667780-01 into surface coatings could enhance selectivity and sensitivity .
- Adamantane derivatives play a role in creating new materials based on natural and synthetic nanodiamonds. These materials find applications in electronics, coatings, and even drug deliveryAB00667780-01 might contribute to the development of advanced nanomaterials .
- The high reactivity of double-bonded adamantane derivatives offers opportunities for synthesizing bioactive compounds and pharmaceuticals. Researchers have explored the potential of adamantane-based scaffolds for drug designAB00667780-01 could serve as a starting point for novel drug candidates .
Anticancer Research
Anti-Inflammatory Properties
Drug Delivery Systems
Surface Recognition Studies
Materials Science and Nanotechnology
Pharmaceutical Development
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The development of microbial resistance has necessitated the search for new potent antibacterial and antifungal agents . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations .
Mechanism of Action
Target of Action
Similar adamantane-1,3,4-thiadiazole hybrid derivatives have been known for their diverse applications in the medical field . They represent the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .
Mode of Action
The structures of similar adamantane-1,3,4-thiadiazole hybrid derivatives revealed that the orientation of the amino group is different in non-halogenated structures . Intra- and intermolecular interactions were characterized on the basis of the quantum theory of atoms-in-molecules (QTAIM) approach .
Biochemical Pathways
1,3,4-thiadiazole derivatives have long been known for their diverse applications in various fields, including medical, agricultural, and material science fields . They are known to modulate various biological pathways.
Result of Action
Similar compounds have been synthesized and their crystal structures have been determined . The relative contributions of different non-covalent interactions are comparable in compounds with halogen (Br and F) substitutions .
Action Environment
The structures of similar compounds show isostructural behavior with 1d supramolecular constructs . The N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions . The H–H bonding showed a closed shell in nature and played significant roles in the stabilization of these crystal structures .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS/c27-22-8-4-7-21(12-22)23(31)30(16-17-5-2-1-3-6-17)25-29-28-24(32-25)26-13-18-9-19(14-26)11-20(10-18)15-26/h1-8,12,18-20H,9-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRIZSBSVPTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide |
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